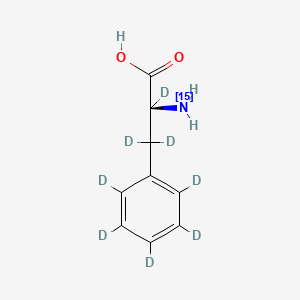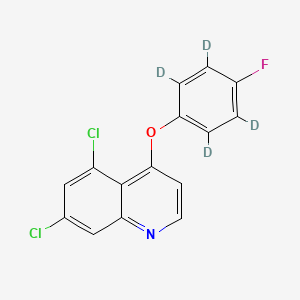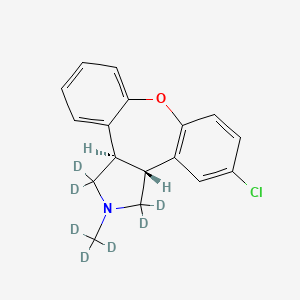
Asenapine-d7 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asenapine-d7 is a deuterated form of asenapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterated version, Asenapine-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of asenapine, as the presence of deuterium atoms can influence the metabolic stability and bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asenapine-d7 involves the incorporation of deuterium atoms into the asenapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated reagents and solvents during the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Asenapine-d7 typically involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification and quality control to ensure the final product meets the required specifications for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Asenapine-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Asenapine-d7 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert asenapine-d7 to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the asenapine-d7 molecule.
Common Reagents and Conditions
Common reagents used in the reactions of Asenapine-d7 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of Asenapine-d7 depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Asenapine-d7 is widely used in scientific research to study the pharmacokinetics, metabolism, and pharmacodynamics of asenapine. Its applications include:
Mechanism of Action
Asenapine-d7, like asenapine, exerts its effects through antagonism of multiple neurotransmitter receptors, including serotonin (5-HT2A), dopamine (D2), and histamine (H1) receptors. This multi-receptor antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder . The presence of deuterium atoms in Asenapine-d7 can influence its metabolic stability and bioavailability, potentially leading to differences in its pharmacokinetic profile compared to non-deuterated asenapine .
Comparison with Similar Compounds
Asenapine-d7 can be compared to other deuterated and non-deuterated antipsychotic compounds, such as:
Asenapine: The non-deuterated form, used clinically for the treatment of schizophrenia and bipolar disorder.
Clozapine: Another atypical antipsychotic with a similar receptor profile but different side effect profile.
Risperidone: An atypical antipsychotic with a different receptor binding profile and pharmacokinetic properties.
Asenapine-d7 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and provide valuable insights into the pharmacokinetics and metabolism of asenapine .
Properties
Molecular Formula |
C17H16ClNO |
|---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
(2R,6R)-9-chloro-3,3,5,5-tetradeuterio-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3,9D2,10D2 |
InChI Key |
VSWBSWWIRNCQIJ-LOXJFUNHSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H](C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C(N1C([2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


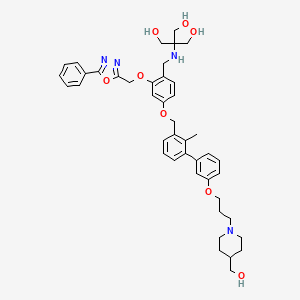
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
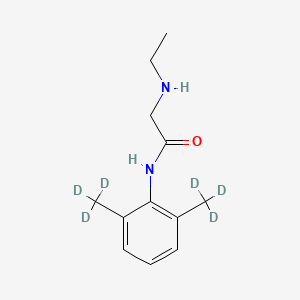
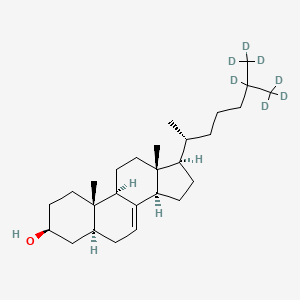
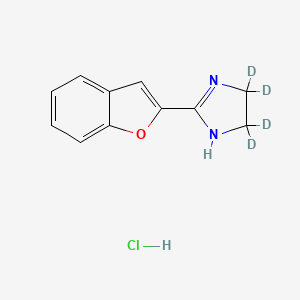


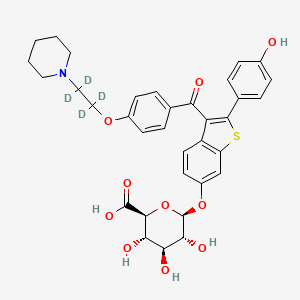

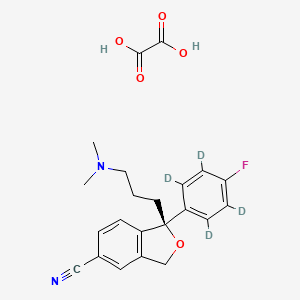

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
